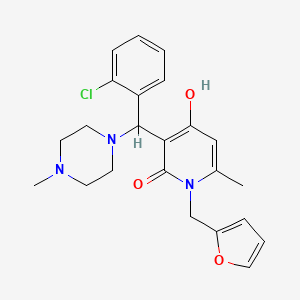

3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Description

This compound features a 4-hydroxy-6-methylpyridin-2(1H)-one core, substituted with a 2-chlorophenyl group, a 4-methylpiperazinyl moiety, and a furan-2-ylmethyl side chain. The pyridin-2(1H)-one scaffold is known for diverse biological activities, including phytotoxic, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name |

3-[(2-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O3/c1-16-14-20(28)21(23(29)27(16)15-17-6-5-13-30-17)22(18-7-3-4-8-19(18)24)26-11-9-25(2)10-12-26/h3-8,13-14,22,28H,9-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXBQWUOKZRGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=CC=C3Cl)N4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A 2-chlorophenyl group

- A 4-methylpiperazin-1-yl moiety

- A furan ring

- A hydroxy and methyl substituent on a pyridine core

This structural diversity is hypothesized to contribute to its varied biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities, including:

1. Antitumor Activity

Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, modifications to similar structures have shown promising results in colon cancer cell lines (HCT116), with some compounds exhibiting IC50 values as low as 0.12 mg/mL, indicating potent antiproliferative effects .

2. Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties. The presence of the furan and piperazine groups is thought to enhance its ability to inhibit pro-inflammatory pathways, particularly through the suppression of NF-kappaB signaling . This suggests potential therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of hydroxyl and carbonyl groups allows for interactions with key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : The piperazine moiety may facilitate binding to various receptors, enhancing the pharmacological profile of the compound.

Case Studies and Research Findings

Scientific Research Applications

The compound 3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article delves into its scientific research applications, highlighting key findings and case studies.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for evaluating its bioavailability and therapeutic potential. Key properties include:

- Solubility : The solubility profile affects its absorption and distribution in biological systems.

- Stability : Stability under physiological conditions is essential for therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit anticancer properties through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation. For instance, derivatives have been explored as inhibitors of topoisomerase II, which is critical in DNA replication and repair processes .

Neuropharmacology

The piperazine component suggests potential applications in neuropharmacology. Compounds containing piperazine rings have been shown to interact with neurotransmitter receptors, indicating possible use as anxiolytics or antidepressants. Research has demonstrated that modifications to the piperazine structure can enhance selectivity and potency against serotonin receptors .

Antimicrobial Properties

There is emerging evidence that compounds with similar structural features possess antimicrobial activity. The presence of the furan ring may contribute to this activity by interfering with bacterial cell wall synthesis or function .

Study 1: Inhibition of Topoisomerase II

A study conducted by Konstantinidou et al. explored the synthesis of derivatives based on the target compound. The results indicated that certain modifications enhanced the inhibitory effects on topoisomerase II, leading to increased cytotoxicity against various cancer cell lines .

Study 2: Neurotransmitter Receptor Interaction

Research published in Journal of Medicinal Chemistry examined the binding affinity of similar piperazine derivatives to serotonin receptors. The findings suggested that specific substitutions on the piperazine ring could significantly increase receptor affinity, paving the way for new antidepressant therapies .

Study 3: Antimicrobial Activity Assessment

A comprehensive study assessed the antimicrobial efficacy of compounds derived from this scaffold against several bacterial strains. The results showed promising activity, particularly against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Topoisomerase II inhibition | |

| Neuropharmacology | Serotonin receptor modulation | |

| Antimicrobial | Interference with bacterial cell functions |

Table 2: Synthesis Pathways

Comparison with Similar Compounds

Pyridin-2(1H)-one Derivatives with Phytotoxic Activity

4-Hydroxy-6-methylpyridin-2(1H)-one derivatives synthesized by condensation with aliphatic aldehydes (e.g., compounds 4a–4h in ) exhibit phytotoxic effects, particularly against dicotyledonous plants (e.g., Ipomoea grandifolia) at 6.7 × 10⁻⁸ mol/g .

Table 1: Phytotoxic Activity of Pyridin-2(1H)-one Derivatives

Piperazine-Containing Analogs

The piperazine moiety is critical for interactions with biological targets. 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one () shares structural similarity but features a pyrimidinone core and fluorophenyl group.

Table 2: Piperazine-Containing Compounds

Heterocyclic Substituents: Furan and Pyran Derivatives

The furan-2-ylmethyl group in the target compound contrasts with pyran derivatives (e.g., 4g’ and 4h’ in ), which form condensed rings with α,β-unsaturated aldehydes. Furan’s electron-rich nature may enhance antioxidant or antifungal activity, as seen in pyrimidine-furanose derivatives (), though direct comparisons are lacking .

Enzyme-Targeting Pyridinone Derivatives

Pyridin-2(1H)-one quinolinone derivatives () inhibit mutant isocitrate dehydrogenase (IDH), a cancer target.

Research Findings and Implications

- Phytotoxicity: The target compound’s structural features align with phytotoxic pyridinones but may offer enhanced selectivity due to aromatic and piperazinyl substituents .

- Synthetic Feasibility : Analog synthesis methods (e.g., ’s condensation reactions) support scalable production of derivatives for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.